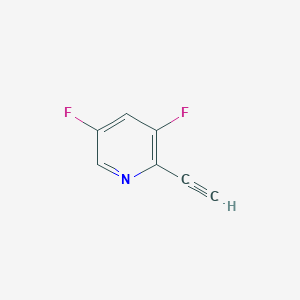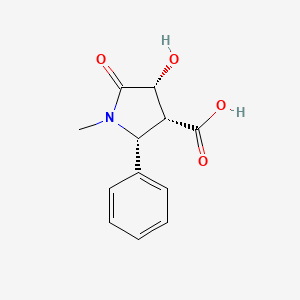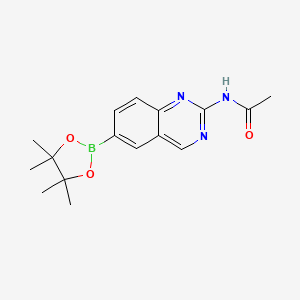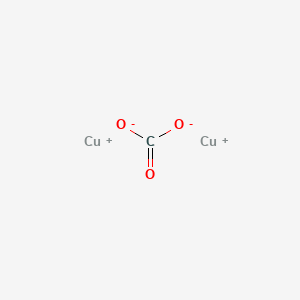
2-Ethynyl-3,5-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N. This compound is characterized by the presence of two fluorine atoms and an ethynyl group attached to a pyridine ring. The unique structural features of this compound make it an important compound in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3,5-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethynyl group.
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynyl-3,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing nature of fluorine atoms, this compound is highly reactive towards nucleophiles.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride and cesium fluoride in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-3,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of imaging agents for biological studies.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-3,5-difluoropyridine is largely influenced by its fluorine atoms and ethynyl group. These functional groups enhance the compound’s reactivity and ability to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoropyridine
- 3,5-Difluoropyridine
- 2-Ethynylpyridine
Comparison: 2-Ethynyl-3,5-difluoropyridine is unique due to the combination of both fluorine atoms and an ethynyl group on the pyridine ring. This combination imparts distinct electronic properties and reactivity compared to other fluorinated pyridines. For example, while 2-fluoropyridine is less reactive, the presence of an additional fluorine atom and an ethynyl group in this compound significantly enhances its nucleophilicity and potential for cross-coupling reactions .
Eigenschaften
CAS-Nummer |
1121585-18-9 |
|---|---|
Molekularformel |
C7H3F2N |
Molekulargewicht |
139.10 g/mol |
IUPAC-Name |
2-ethynyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
InChI-Schlüssel |
OVHJVGXCPMJIEE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=N1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)









